Dequalinium chloride

描述

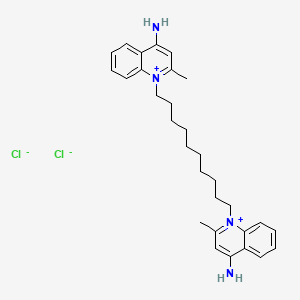

Dequalinium chloride is a quaternary ammonium cation and bolaamphiphile commonly available as the dichloride salt. It is widely used as an antiseptic and disinfectant due to its broad-spectrum antibacterial and antifungal properties . The compound is known for its effectiveness in treating infections of the mouth, throat, and vagina .

准备方法

化学反应分析

反应类型

氯化德卡林会发生各种化学反应,包括:

氧化: 涉及将氧化剂添加到反应混合物中.

常用试剂和条件

氧化剂: 用于氧化步骤,以促进氯化德卡林的形成.

卤素: 用于取代反应,用其他卤素取代氯离子.

主要形成的产物

溴化德卡林: 通过用溴取代氯离子形成.

碘化德卡林: 通过用碘取代氯离子形成.

科学研究应用

Antimicrobial Applications

Dequalinium chloride is primarily recognized for its effectiveness against a range of pathogens, including bacteria, fungi, and protozoa. Its applications include:

- Bacterial Vaginosis Treatment : Clinical trials have demonstrated that this compound is as effective as metronidazole for treating bacterial vaginosis. In a randomized trial involving 151 patients, this compound showed a clinical cure rate of 92.8%, comparable to 93.2% for metronidazole, with better tolerability reported by patients .

- Vulvovaginal Infections : this compound is also used for treating various vulvovaginal infections, showing safety and efficacy in multiple studies . It has been found particularly beneficial for patients with recalcitrant infections that do not respond to standard treatments .

- Sore Throat Lozenges : The compound serves as an active ingredient in lozenges designed to alleviate sore throat symptoms, leveraging its antimicrobial properties to combat infections in the oral cavity .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Recalcitrant Trichomonas Treatment : An 18-year-old female patient with persistent trichomoniasis was successfully treated with this compound after failing multiple standard therapies. This case highlights the compound's potential as a second-line treatment option for resistant infections .

- Clinical Trials on Efficacy : In a study involving over 3000 women treated with various formulations of this compound for vaginal infections, significant improvements were noted in clinical outcomes compared to placebo groups. The overall tolerability was rated highly by participants .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound compared to other common treatments for bacterial vaginosis:

| Treatment | Clinical Cure Rate (%) | Tolerability Rating (%) | Adverse Events |

|---|---|---|---|

| This compound | 92.8 | 60 | Lower than metronidazole |

| Metronidazole | 93.2 | 38.9 | Higher adverse events reported |

作用机制

Dequalinium chloride exerts its effects by increasing bacterial cell permeability, leading to the loss of enzyme activity and subsequent cell death . It targets multiple molecular pathways, including the inhibition of protein kinase C and modulation of calcium-activated potassium channels . Additionally, it interacts with various multidrug transporters and transcriptional regulators in bacteria .

相似化合物的比较

氯化德卡林因其广谱活性及多重分子靶点而独一无二。类似的化合物包括:

氯己定: 另一种用作防腐剂的季铵化合物.

己胺啶: 一种具有防腐特性的苯基衍生物.

聚维酮碘: 一种卤素基防腐剂.

这些化合物与氯化德卡林有一些相似之处,但在其特定分子靶点和活性谱方面有所不同。

常见问题

Basic Research Questions

Q. How can researchers confirm the purity and identity of Dequalinium Chloride in experimental settings?

Methodological Answer: The identity and purity of this compound can be validated using high-performance liquid chromatography (HPLC) or spectrophotometric techniques. For example, reverse-phase HPLC with UV detection is effective for quantifying this compound in buccal tablets, while ion-pair complex formation with acid dyes enables spectrophotometric determination . New compounds require elemental analysis, NMR, and mass spectrometry to confirm structural integrity, as outlined in experimental reporting guidelines .

Q. What are the critical storage conditions and solubility considerations for this compound in laboratory studies?

Methodological Answer: this compound should be stored at -20°C to maintain stability. It is insoluble in water, ethanol, and DMSO, necessitating the use of alternative solvents or suspension vehicles for in vitro assays. Pre-formulation studies should assess solubility in buffers like PBS or cell culture media to avoid precipitation .

Q. Which spectroscopic techniques are validated for quantifying this compound in pharmaceutical formulations?

Methodological Answer: UV-Vis spectrophotometry at specific wavelengths (e.g., 242 nm) is widely used for quantification, validated through linearity, precision, and recovery tests. Ion-pair complex methods with dyes such as bromocresol green enhance sensitivity in pharmaceutical preparations .

Advanced Research Questions

Q. How should researchers design in vitro studies to evaluate this compound’s mitochondrial toxicity in cancer cells?

Methodological Answer: Utilize fluorescence-based assays (e.g., Rhodamine 123 accumulation) to monitor mitochondrial membrane potential. Measure ATP depletion via luminescence assays and confirm apoptosis through caspase-3/7 activation. Dose-response curves should cover the IC50 range (7–18 μM for PKC inhibition) . Include controls with mitochondrial uncouplers (e.g., CCCP) to validate mechanisms .

Q. What statistical approaches are appropriate for establishing non-inferiority of this compound in clinical trials against standard therapies?

Methodological Answer: Use Farrington-Manning tests with a predefined non-inferiority margin (e.g., 15 percentage points). For BV trials, stratify randomization by baseline Nugent scores and adjust for covariates like prior BV history using multivariable logistic regression. Interim analyses with blinded independent statisticians ensure rigor .

Q. How can contradictory efficacy data between this compound and other antimicrobial agents be systematically analyzed?

Methodological Answer: Conduct meta-analyses pooling data from trials with standardized endpoints (e.g., Amsel criteria or Nugent scores). Sensitivity analyses should account for variables like pregnancy status or diagnostic heterogeneity. For example, comparable cure rates between this compound and clindamycin (93.1% vs. 90.6%) may reflect differences in microbial targeting rather than efficacy .

Q. What methodologies are used to assess this compound’s inhibitory effects on PKC isoforms and potassium channels?

Methodological Answer: Employ patch-clamp electrophysiology to measure inhibition of apamin-sensitive SK channels (IC50: 1.1 μM). For PKC inhibition, use radiometric assays with [³H]-phorbol ester binding or fluorescence polarization. Competitive binding studies with UCL 1684 (a more potent analogue) can elucidate structure-activity relationships .

Q. How do structural modifications of this compound analogues influence their potency and selectivity in channel blocking?

Methodological Answer: Synthesize analogues with varying aliphatic chain lengths or quaternary ammonium groups. Compare IC50 values in SK1/SK2 subtype-specific assays. For instance, UCL 1684 shows 500-fold higher potency than this compound but similar subtype affinity, suggesting the decamethylene chain is critical for binding .

Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy, and how are endpoints determined?

Methodological Answer: Use murine xenograft models (e.g., bladder MB49 tumors) with endpoints like tumor volume (T/C ratio) and survival. Administer this compound intraperitoneally (2 mg/kg/day) and monitor toxicity via serum creatinine and liver enzymes. Histopathology confirms mitochondrial damage in tumor cells .

Q. How should researchers report experimental protocols involving this compound to ensure reproducibility?

Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, characterization, and statistical methods. For clinical studies, document randomization sequences, blinding procedures, and CONSORT-compliant flowcharts. Supplemental files should include raw datasets and assay validation parameters .

Q. Tables for Key Data

属性

CAS 编号 |

522-51-0 |

|---|---|

分子式 |

C30H40ClN4+ |

分子量 |

492.1 g/mol |

IUPAC 名称 |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;chloride |

InChI |

InChI=1S/C30H38N4.ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H/p+1 |

InChI 键 |

IHLKQCODTQXANL-UHFFFAOYSA-O |

SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-] |

规范 SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-] |

外观 |

Solid powder |

Key on ui other cas no. |

522-51-0 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

6707-58-0 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acetate, Dequalinium Chloride, Dequalinium Decamine Dequadin Dequalinium Dequalinium Acetate Dequalinium Chloride Dequalinium Di-10-undecenoate Dequalinium Diacetate Dequalinium Dibromide Dequalinium Dichloride Dequalinium Diiodide Dequalinium Diundecenoate Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Dequalinium Dynexan MHP Dynexan-MHP Evazol Fluomycin Gargilon Gurgellösung Ratiopharm Gurgellösung-ratiopharm Labosept Maltyl Solvidont Sorot |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。